

# Physical and chemical properties of Benzyl 4-bromopiperidine-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Benzyl 4-bromopiperidine-1-carboxylate*

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An In-Depth Technical Guide to **Benzyl 4-bromopiperidine-1-carboxylate**: Properties, Synthesis, and Applications

## Abstract

**Benzyl 4-bromopiperidine-1-carboxylate** is a pivotal synthetic intermediate within the domain of medicinal chemistry and organic synthesis. As a derivative of the piperidine heterocyclic system, a scaffold prevalent in numerous FDA-approved pharmaceuticals, this compound offers a versatile platform for the development of complex molecular architectures.<sup>[1]</sup> Its structure incorporates a benzyl-protected amine, which provides stability and allows for selective deprotection, and a reactive bromine atom at the 4-position, serving as a key handle for nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic routes, and core reactivity. Furthermore, it details its applications in drug discovery, supported by established experimental protocols and critical safety information for researchers and drug development professionals.

## Compound Identification

A clear identification is fundamental for the accurate use and sourcing of any chemical reagent.

Identifier	Value
Chemical Name	Benzyl 4-bromopiperidine-1-carboxylate
Synonyms	4-bromo-N-Z-piperidine, N-Cbz-4-bromopiperidine, 4-bromopiperidine-1-carboxylic acid benzyl ester[2]
CAS Number	166953-64-6[2]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> BrNO <sub>2</sub> [2]
Molecular Weight	298.18 g/mol [2]
MDL Number	MFCD02681990[2]

## Physicochemical Properties

The physical properties of **Benzyl 4-bromopiperidine-1-carboxylate** are crucial for its handling, reaction setup, and purification.

Property	Value	Source
Melting Point	144 °C	[2]
Density	1.374 g/mL at 25 °C	[2]
Flash Point	>230 °F (>110 °C)	[2]
Boiling Point	Not extensively documented.	
Appearance	Typically a solid at room temperature, given its melting point.	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	

## Spectroscopic Profile (Predicted)

While a definitive public spectrum is not available, the structural features of **Benzyl 4-bromopiperidine-1-carboxylate** allow for a reliable prediction of its key spectroscopic characteristics, essential for its identification and quality control.

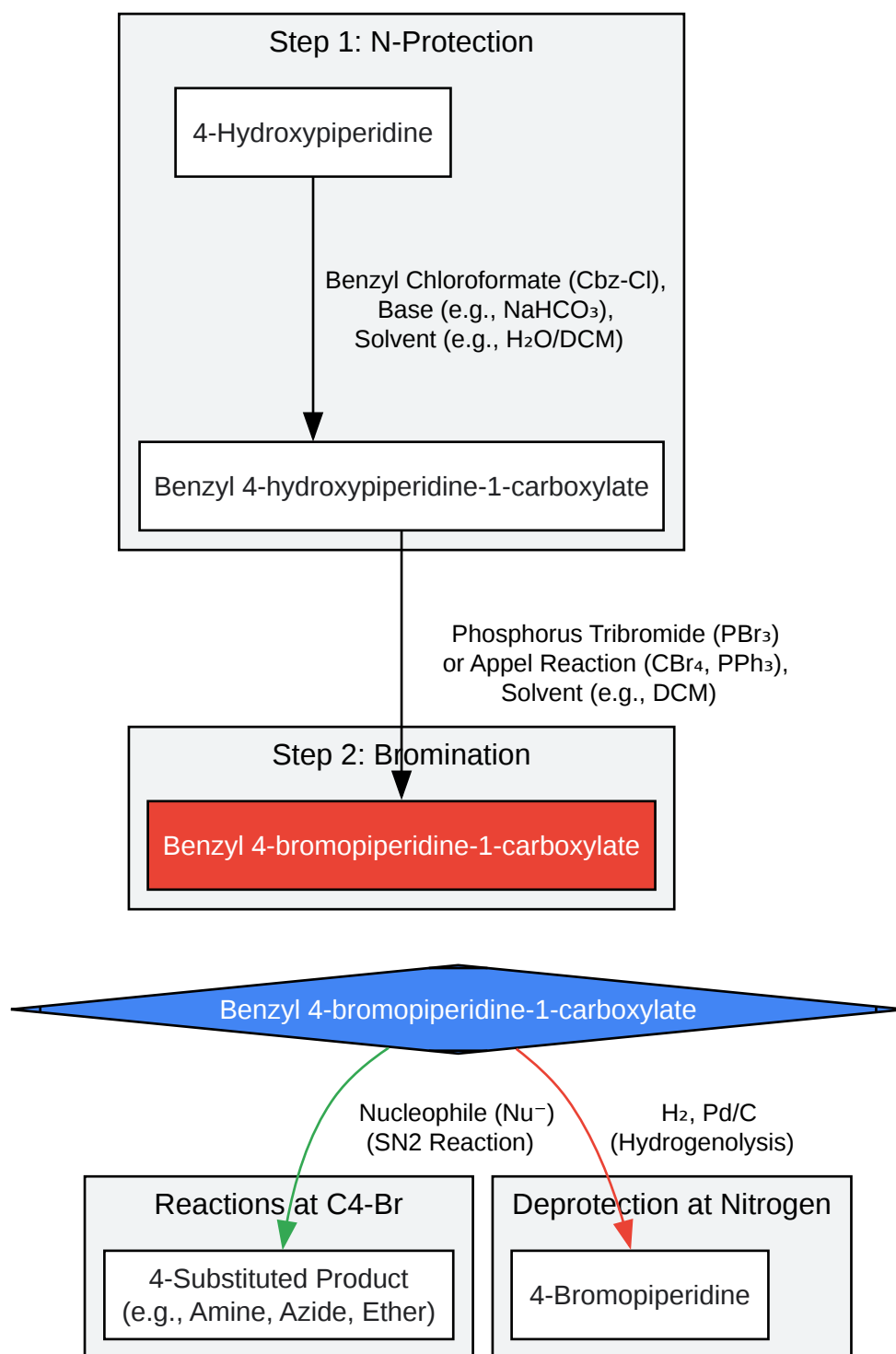
- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three main structural motifs.
  - Aromatic Protons: A multiplet between  $\delta$  7.2-7.4 ppm integrating to 5H, corresponding to the phenyl ring of the benzyl group.
  - Benzylic Protons: A singlet around  $\delta$  5.1 ppm integrating to 2H for the -CH<sub>2</sub>- group of the benzyl carbamate.
  - Piperidine Protons: A series of multiplets between  $\delta$  1.8-4.2 ppm. The proton at the bromine-bearing carbon (C4) would appear as a multiplet around  $\delta$  4.0-4.2 ppm. The other piperidine ring protons would resonate at different chemical shifts due to the ring conformation and electronic effects of the substituents.
- <sup>13</sup>C NMR: The carbon spectrum will corroborate the structure with signals for:
  - Aromatic Carbons: Multiple signals between  $\delta$  127-137 ppm.
  - Benzylic Carbon: A signal around  $\delta$  67 ppm.
  - Carbamate Carbonyl: A signal in the range of  $\delta$  154-156 ppm.
  - Piperidine Carbons: Signals for the five distinct piperidine carbons, with the C4 carbon attached to bromine expected to be in the  $\delta$  45-55 ppm range.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.
  - C=O Stretch: A strong absorption band around 1690-1710 cm<sup>-1</sup> for the carbamate carbonyl group.
  - C-N Stretch: A band in the 1220-1250 cm<sup>-1</sup> region.
  - C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm<sup>-1</sup>.

- Aromatic C-H Stretch: Signals just above  $3000\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak. A characteristic isotopic pattern for bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) would be observed for the molecular ion ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) and any bromine-containing fragments. A prominent fragment would likely be the tropylium ion at  $m/z$  91, corresponding to the benzyl group.

## Synthesis and Reactivity

### Synthetic Strategy

The synthesis of **Benzyl 4-bromopiperidine-1-carboxylate** is typically achieved from commercially available precursors. A common and efficient pathway involves the protection of a functionalized piperidine followed by halogenation. The causality behind this choice is to first install the stable carbamate protecting group, which prevents side reactions at the nitrogen atom during the subsequent and more reactive bromination step.



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## References

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- To cite this document: BenchChem. [Physical and chemical properties of Benzyl 4-bromopiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069245#physical-and-chemical-properties-of-benzyl-4-bromopiperidine-1-carboxylate]

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